molecular formula C23H22ClFN4O2 B3010489 N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286711-56-5

N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3010489
CAS No.: 1286711-56-5
M. Wt: 440.9
InChI Key: ASIPACPKXPQTJJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido-pyrimidinone derivative characterized by a tetracyclic core structure. Key structural features include:

  • 6-ethyl and 2-(4-fluorophenyl) substituents on the pyrimidinone ring, enhancing lipophilicity and steric bulk.
  • An N-(4-chlorophenyl)acetamide side chain, contributing to electronic effects and intermolecular interactions via the chloro substituent.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-2-28-12-11-20-19(13-28)23(31)29(22(27-20)15-3-7-17(25)8-4-15)14-21(30)26-18-9-5-16(24)6-10-18/h3-10H,2,11-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIPACPKXPQTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Synthesis

The compound features a tetrahydropyrido[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions including cyclization and acylation processes. For example, the compound can be synthesized through the reaction of 4-chlorophenyl derivatives with ethylcyanoacetate and subsequent cyclization under basic conditions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver)5.0Induction of apoptosis via caspase activation
PC-3 (Prostate)3.5Cell cycle arrest at S phase
MCF-7 (Breast)4.0Inhibition of VEGFR-2 and AKT pathways

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily affecting the S phase of the cell cycle. Detailed flow cytometry analyses revealed a significant accumulation of cells in the S phase upon treatment with this compound, indicating its potential as a chemotherapeutic agent.

Kinase Inhibition

In addition to its anticancer effects, this compound has been shown to inhibit key kinases involved in cancer progression. Studies indicate that it effectively inhibits both VEGFR-2 and AKT pathways:

Kinase IC50 (µM) Effect
VEGFR-20.075Inhibits angiogenesis
AKT4.60Disrupts survival signaling

The inhibition of VEGFR-2 is particularly noteworthy as it plays a crucial role in tumor angiogenesis, while AKT is pivotal in cell survival pathways.

Case Studies

  • Study on HepG2 Cells : A study published in MDPI reported that treatment with this compound led to a dose-dependent decrease in cell viability with an IC50 value of 5 µM. The mechanism was linked to increased caspase activity and DNA fragmentation.
  • Prostate Cancer Research : Another research highlighted that this compound significantly reduced PC-3 cell proliferation with an IC50 of 3.5 µM and induced cell cycle arrest at the S phase. This was corroborated by flow cytometry results showing altered distribution across cell cycle phases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Reference
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-ethyl, 2-(4-fluorophenyl), N-(4-chlorophenyl)acetamide Not provided Not reported N/A
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one 3-ethyl, 5,6-dimethyl, sulfanyl-acetamide ~409.9 Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 5.4) Dihydropyrimidin-6-one 4-methyl, thio-acetamide 325.8 >282
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl), sulfanyl-acetamide ~445.9 Not reported

Key Observations :

  • Core Flexibility: The pyrido-pyrimidinone core (target compound) is distinct from thieno-pyrimidinones (e.g., ) and dihydropyrimidinones (e.g., ), which influence electronic properties and binding affinities.

Physicochemical and Spectral Properties

Table 2: Spectral and Analytical Data Comparison

Compound Name IR (C=O, cm⁻¹) $^1$H-NMR Key Signals (δ, ppm) Elemental Analysis (C/N/S) Reference
Target Compound ~1,690–1,730 (estimated) Expected: Ethyl (δ 1.2–1.5), aromatic protons (δ 7.2–7.6) Not reported N/A
N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrimidin-4-on-3-yl)acetamide (Compound 24) 1,730 (C=O), 1,690 (C=O) δ 2.10 (COCH3), 2.50 (NCH3), 7.37–7.47 (Ar-H) C: 58.35%, N: 18.69%, S: 8.41%
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (Compound 5.4) Not reported δ 12.48 (NH), 7.56 (Ar-H), 4.09 (SCH2) C: 45.29%, N: 12.23%, S: 9.30%

Key Observations :

  • Carbonyl Stretching: The target compound’s dual carbonyl groups (pyrimidinone and acetamide) likely exhibit IR peaks near 1,690–1,730 cm⁻¹, similar to Compound 24 .
  • Aromatic Proton Signals : Substituents like 4-chlorophenyl and 4-fluorophenyl in the target compound would produce distinct aromatic proton signals (δ ~7.2–7.6), comparable to analogs in .

Pharmacological Potential

  • Kinase Inhibition: Thieno-pyrimidinones (e.g., ) are often explored as kinase inhibitors due to their rigid cores.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare pyrido[4,3-d]pyrimidine derivatives like the target compound?

  • Methodological Answer : A multi-step approach is typically used, involving cyclocondensation of β-keto esters with amidines or thioureas to form the pyrimidine core, followed by functionalization. For example, details a reaction using 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine and 2-(4-aminophenyl)acetamide in N-methylpyrrolidone (NMP) at 120°C for 16 hours, yielding a structurally similar compound (31% yield after column chromatography) . Amide coupling agents like EDC·HCl (as in ) are also critical for introducing acetamide substituents .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : A combination of analytical techniques is required:

  • 1H/13C NMR : To confirm proton and carbon environments (e.g., aromatic protons at δ 7.0–8.0 ppm and carbonyl resonances at δ ~170 ppm) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+ in matched calculated values within ±0.01 Da) .
  • Elemental Analysis : To validate C, H, N, S content (e.g., discrepancies <0.3% in ) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodological Answer : Anticancer activity is commonly assessed via MTT assays against cell lines (e.g., HeLa, MCF-7) with IC50 calculations. highlights pyridine derivatives tested at 10–100 μM concentrations, with data normalized to controls . Solubility in DMSO and stability in PBS should be confirmed prior to assays.

Advanced Research Questions

Q. How can low synthetic yields (e.g., 31% in ) be optimized for pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Solvent Screening : Replace NMP with DMA or DMF to improve solubility of intermediates.
  • Catalysis : Introduce Pd or Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 2 h) while maintaining yield .

Q. How to resolve contradictions in NMR data for structurally similar compounds?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, reports a pyrimidine proton at δ 8.37 ppm, while shows similar protons at δ 6.01 ppm. Solutions include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : To assign coupling networks and confirm connectivity .

Q. What computational strategies can predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) to identify key interactions (e.g., hydrogen bonds with fluorophenyl groups).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Corrogate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with bioactivity data .

Q. How to design a structure-activity relationship (SAR) study for pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Core Modifications : Compare tetrahydropyrido () vs. dihydropyrido ( ) scaffolds for conformational flexibility .
  • Substituent Screening : Replace 6-ethyl with cyclopropyl or trifluoromethyl groups to evaluate steric/electronic effects.
  • Pharmacophore Mapping : Identify critical moieties (e.g., 4-oxo group for hydrogen bonding) using Schrödinger’s Phase .

Q. What crystallographic techniques confirm the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (as in and ) resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl in ) and hydrogen-bonding networks (e.g., N–H⋯O chains along [100]) . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL are standard .

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